- Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties, ACS Medicinal Chemistry Letters, 2017, 8(6), 608-613
Cas no 938467-02-8 (2,6-dibromo-4-fluoro-benzaldehyde)
938467-02-8 structure
Product Name:2,6-dibromo-4-fluoro-benzaldehyde
Número CAS:938467-02-8
MF:C7H3Br2FO
Megavatios:281.904524087906
MDL:MFCD13186760
CID:1981672
PubChem ID:44474666
Update Time:2025-05-26
2,6-dibromo-4-fluoro-benzaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 2,6-Dibromo-4-fluorobenzaldehyde
- 2,6-Difluoro-4-fluorobenzaldehyde
- 2,6-Dibromo-4-fluoro-benzaldehyde
- 2,6-dibromo-4-fluoro- Benzaldehyde
- ULSMYJACTJXCRB-UHFFFAOYSA-N
- Benzaldehyde, 2,6-dibromo-4-fluoro-
- FCH1380825
- PC49660
- AM805195
- 2,6-Dibromo-4-fluorobenzaldehyde (ACI)
- SCHEMBL1726007
- AS-39672
- EN300-373831
- Z1269117182
- 938467-02-8
- AKOS027256121
- MFCD13186760
- AB93074
- 26-DIBROMO-4-FLUOROBENZALDEHYDE
- CS-0037406
- SY126642
- DB-337949
- 2,6-dibromo-4-fluoro-benzaldehyde
-
- MDL: MFCD13186760
- Renchi: 1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H
- Clave inchi: ULSMYJACTJXCRB-UHFFFAOYSA-N
- Sonrisas: O=CC1C(Br)=CC(F)=CC=1Br
Atributos calculados
- Calidad precisa: 281.85142g/mol
- Masa isotópica única: 279.85347g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 1
- Complejidad: 141
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 17.1
- Xlogp3: 2.9
2,6-dibromo-4-fluoro-benzaldehyde PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013023656-250mg |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A013023656-500mg |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 97% | 500mg |
$855.75 | 2023-08-31 | |
| Alichem | A013023656-1g |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 97% | 1g |
$1579.40 | 2023-08-31 | |
| ChemScence | CS-0037406-100mg |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 97.25% | 100mg |
$42.0 | 2021-09-02 | |
| ChemScence | CS-0037406-250mg |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 97.25% | 250mg |
$37.0 | 2022-04-26 | |
| ChemScence | CS-0037406-1g |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 97.25% | 1g |
$117.0 | 2022-04-26 | |
| ChemScence | CS-0037406-5g |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 97.25% | 5g |
$563.0 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D906467-1g |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 95% | 1g |
1,218.60 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13636-1g |
2,6-dibromo-4-fluorobenzaldehyde |
938467-02-8 | 95% | 1g |
$250 | 2023-09-07 | |
| TRC | D200730-250mg |
2,6-Dibromo-4-fluorobenzaldehyde |
938467-02-8 | 250mg |
$ 880.00 | 2022-06-05 |
2,6-dibromo-4-fluoro-benzaldehyde Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, -30 °C; -30 °C → -25 °C; 1.5 h, -25 °C
1.2 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; -35 °C; 0.5 h, < -25 °C; 1.5 h, < -25 °C
1.2 0.5 h, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 0.5 h, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- 8-Fluorophthalazin-1(2H)-one compounds as inhibitors of BTK activity and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; rt → -35 °C; 30 min, > -25 °C; 1.5 h, -25 °C
1.2 Solvents: Dimethylformamide ; 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of pyridone and azapyridone compounds as Btk inhibitors for treating immune disorders, inflammation, cancer, and other Btk-mediated diseases, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene , Tetrahydrofuran ; 30 min, < -25 °C; 1.5 h, -35 °C
1.2 -35 °C; 1 h, -35 °C → rt; 1.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 -35 °C; 1 h, -35 °C → rt; 1.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Preparation of imidazopyridine compounds as Btk inhibitors and uses thereof, United States, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide , N-Bromosuccinimide , Trimethylamine oxide Solvents: Dichloromethane
Referencia
- Discovery of disubstituted phenanthrene imidazoles as potent, selective and orally active mPGES-1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(20), 5837-5841
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene ; 1.5 h, -35 °C; 30 min, -35 °C
1.2 Solvents: Water
1.3 30 min, -19 °C; 1 h, -19 °C → 0 °C; 30 min, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Water
1.3 30 min, -19 °C; 1 h, -19 °C → 0 °C; 30 min, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referencia
- A Practical Synthesis of m-Prostaglandin E Synthase-1 Inhibitor MK-7285, Journal of Organic Chemistry, 2009, 74(20), 7790-7797
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene , Tetrahydrofuran ; 5 min, -25 °C; 1.5 h, -30 - -25 °C
1.2 5 min, -30 - -25 °C; -25 °C → 10 °C; 1.5 h, 10 °C
1.2 5 min, -30 - -25 °C; -25 °C → 10 °C; 1.5 h, 10 °C
Referencia
- Preparation of camptothecin derivatives and antibody conjugates and anticancer activity thereof, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, < -25 °C; 1.5 h, -25 °C
1.2 30 min, -25 °C; 1 h, -25 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 30 min, -25 °C; 1 h, -25 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Bicyclic piperazine compounds as BTK inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, < -25 °C; 1.5 h, < -25 °C
1.2 30 min, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 30 min, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Alkylated piperazine compounds as inhibitors of BTK activity and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Bromo(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 10 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 -78 °C; 10 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Quinoxaline derivatives as glucocorticoid receptor modulators and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 5 min, 0 °C; 30 min, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C
Referencia
- Preparation of 5-phenyl-1H-pyridin-2-one, 6-phenyl-2H-pyridazin-3-one, and 5-phenyl-1H-pyrazin-2-one derivatives as inhibitors of Bruton's tyrosine kinase, United States, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 5 min, 0 °C; 30 min, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C
Referencia
- Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (Btk) inhibitors., United States, , ,
Métodos de producción 13
Condiciones de reacción
Referencia
- Preparation of the tricyclic compounds and their pharmaceutical application as anticancer agent, World Intellectual Property Organization, , ,
2,6-dibromo-4-fluoro-benzaldehyde Raw materials
2,6-dibromo-4-fluoro-benzaldehyde Preparation Products
2,6-dibromo-4-fluoro-benzaldehyde Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:938467-02-8)2,6-dibromo-4-fluoro-benzaldehyde
Número de pedido:A934676
Estado del inventario:in Stock
Cantidad:5g/25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 15:15
Precio ($):192.0/958.0
Correo electrónico:sales@amadischem.com
2,6-dibromo-4-fluoro-benzaldehyde Literatura relevante
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
938467-02-8 (2,6-dibromo-4-fluoro-benzaldehyde) Productos relacionados
- 94569-84-3(2-Bromo-5-fluorobenzaldehyde)
- 916792-19-3(2-BROMO-4-FLUORO-6-METHYLBENZALDEHYDE)
- 154650-59-6(2-Bromo-4,6-difluorobenzaldehyde)
- 360575-28-6(2-Bromo-6-fluorobenzaldehyde)
- 891180-59-9(2-Bromo-3-fluorobenzaldehyde)
- 916792-23-9(4-bromo-2-fluoro-5-methyl-benzaldehyde)
- 476620-54-9(2-Bromo-4,5-difluorobenzaldehyde)
- 59142-68-6(2-Bromo-4-fluorobenzaldehyde)
- 154650-16-5(2-Bromo-6-fluoro-3-methylbenzaldehyde)
- 916792-17-1(2-Bromo-4-fluoro-5-methylbenzaldehyde)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:938467-02-8)2,6-dibromo-4-fluoro-benzaldehyde
Pureza:99%/99%
Cantidad:5g/25g
Precio ($):192.0/958.0